2-[(2-methylbenzyl)sulfanyl]-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one
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Overview
Description
2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-3-[(THIOPHEN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-3-[(THIOPHEN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium in Suzuki-Miyaura coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-3-[(THIOPHEN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The sulfur-containing groups can be oxidized to sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the quinazolinone core or the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-3-[(THIOPHEN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-3-[(THIOPHEN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
2-[(4-METHYLSULFONYL)PHENYL]INDOLE: Known for its dual antimicrobial and anti-inflammatory activities.
2-(THIOPHEN-2-YL)ETHYL 4-METHYLBENZENESULFONATE: Used in similar applications due to its thiophene core.
Uniqueness
2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-3-[(THIOPHEN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combination of a quinazolinone core with both thiophene and methylphenyl groups. This structural arrangement provides a distinct set of chemical and biological properties that are not commonly found in other compounds.
Properties
Molecular Formula |
C21H18N2OS2 |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-[(2-methylphenyl)methylsulfanyl]-3-(thiophen-2-ylmethyl)quinazolin-4-one |
InChI |
InChI=1S/C21H18N2OS2/c1-15-7-2-3-8-16(15)14-26-21-22-19-11-5-4-10-18(19)20(24)23(21)13-17-9-6-12-25-17/h2-12H,13-14H2,1H3 |
InChI Key |
XHMPZBSHGAIPRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=CS4 |
Origin of Product |
United States |
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